molecular formula C16H12FN3O3 B1443877 Flubendazole-d3 CAS No. 1173021-08-3

Flubendazole-d3

Cat. No.: B1443877
CAS No.: 1173021-08-3
M. Wt: 316.3 g/mol
InChI Key: CPEUVMUXAHMANV-FIBGUPNXSA-N
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Mechanism of Action

Target of Action

Flubendazole-d3, also known as Flubendazole D3 (methyl D3), primarily targets microtubules and STAT3 . Microtubules are a component of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound exerts its effects by inhibiting the function of microtubules and STAT3 . It interferes with microtubule dynamics, leading to cell collapse and death . Additionally, it blocks the phosphorylation of STAT3 in a dose- and time-dependent manner, regulating the transcription of STAT3 target genes encoding apoptotic proteins .

Biochemical Pathways

The inhibition of microtubule function and STAT3 by this compound affects several biochemical pathways. It leads to the upregulation of the p53 signaling pathway , resulting in cell cycle arrest at the G2/M phase . This arrest is followed by caspase-dependent cell death in cells .

Pharmacokinetics

It is known that flubendazole, the non-deuterated form, has good oral bioavailability in animals, ranging from 15% to more than 100% . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cell proliferation and survival . It induces p53-mediated apoptosis and arrests the cell cycle at the G2/M phase . These effects suggest that this compound could be a promising agent for use in cancer treatment .

Biochemical Analysis

Biochemical Properties

Flubendazole D3 (methyl D3) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules . This inhibition disrupts the microtubule network within cells, leading to impaired cell division and function. Additionally, Flubendazole D3 (methyl D3) interacts with enzymes involved in the metabolic pathways of parasites, thereby exerting its anthelmintic effects .

Cellular Effects

Flubendazole D3 (methyl D3) has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway and activating autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced expression of anti-apoptotic genes and increased expression of autophagy-related genes .

Molecular Mechanism

The molecular mechanism of Flubendazole D3 (methyl D3) involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of the microtubule network affects various cellular processes, including cell division and intracellular transport. Additionally, Flubendazole D3 (methyl D3) inhibits the STAT3 signaling pathway, which is crucial for cell survival and proliferation . This inhibition results in decreased expression of STAT3 target genes and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flubendazole D3 (methyl D3) have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to Flubendazole D3 (methyl D3) in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Flubendazole D3 (methyl D3) vary with different dosages in animal models. At low doses, the compound effectively inhibits parasite growth and proliferation without causing significant adverse effects . At high doses, Flubendazole D3 (methyl D3) can cause toxic effects, including histological changes in the genital tracts of animals . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Flubendazole D3 (methyl D3) is involved in various metabolic pathways, including the reduction of its carbonyl group and hydrolysis of the carbamate moiety . The compound interacts with enzymes such as UDP-glucosyltransferase and carbonyl reductases, which play a role in its biotransformation . These metabolic pathways contribute to the detoxification and elimination of Flubendazole D3 (methyl D3) from the body .

Transport and Distribution

Flubendazole D3 (methyl D3) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of Flubendazole D3 (methyl D3) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network . Additionally, Flubendazole D3 (methyl D3) may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its targeting and efficacy in inhibiting cellular processes .

Preparation Methods

The preparation of Flubendazole-d3 involves the deuteration of FlubendazoleThe reaction conditions for this process are carefully controlled to ensure the selective incorporation of deuterium . Industrial production methods may involve the use of deuterated reagents and solvents to achieve the desired level of deuteration.

Chemical Reactions Analysis

Flubendazole-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Flubendazole-d3 is unique due to its deuterated nature, which provides advantages in scientific research. Similar compounds include:

This compound stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research studies.

Properties

IUPAC Name

trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746832
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-08-3
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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